
Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis-
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Overview
Description
Preparation Methods
Synthetic Routes:: The synthesis of cis-1-(tert-pentyl)-4-ethoxycyclohexane involves several synthetic routes. One common method is the alkylation of cyclohexanone with tert-pentyl bromide, followed by reduction of the resulting ketone using sodium borohydride. Ethoxylation can then be achieved by reacting the intermediate with ethanol and an acid catalyst.
Industrial Production:: Industrial production methods typically involve large-scale processes. specific details regarding industrial-scale synthesis are proprietary and may not be widely available.
Chemical Reactions Analysis
Reactions::
Oxidation: cis-1-(tert-pentyl)-4-ethoxycyclohexane can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the ketone intermediate during synthesis is a crucial step.
Substitution: The tert-pentyl group can be substituted under appropriate conditions.
- Alkylation: tert-pentyl bromide, base (e.g., potassium carbonate)
- Reduction: Sodium borohydride
- Ethoxylation: Ethanol, acid catalyst (e.g., sulfuric acid)
Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield alcohol or ketone derivatives, while substitution can lead to various tert-pentyl-substituted cyclohexane derivatives.
Scientific Research Applications
Fragrance Industry
Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- is utilized in the fragrance industry due to its pleasant aroma and stability. It serves as a key ingredient in various perfumes and scented products, enhancing their olfactory profiles. The compound's stability under different conditions makes it suitable for long-lasting fragrances.
Cosmetic Products
The compound is also applied in cosmetic formulations. Its safety profile has been assessed by organizations such as the Scientific Committee on Consumer Products (SCCP), which has noted its low toxicity when used in appropriate concentrations . It is included in formulations for skin care products, where it acts as a solvent or carrier for other active ingredients.
Chemical Synthesis
Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- plays a role in organic synthesis as an intermediate compound. Its unique structure allows it to participate in various chemical reactions, facilitating the development of more complex molecules. This property is particularly valuable in pharmaceutical chemistry where it can be used to synthesize active pharmaceutical ingredients (APIs).
Case Study 1: Fragrance Development
In a study conducted by the Research Institute for Fragrance Materials (RIFM), Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- was evaluated for its safety and efficacy as a fragrance ingredient. The study concluded that the compound possesses favorable sensory attributes while maintaining a low risk profile for human health .
Case Study 2: Cosmetic Safety Assessment
The SCCP conducted an extensive review of the safety of this compound in cosmetic applications. The findings indicated that when used within regulatory limits, Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- does not pose significant health risks, making it suitable for inclusion in various cosmetic products .
Mechanism of Action
The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : cis-1-Ethoxy-4-(2-methylbutan-2-yl)cyclohexane
- CAS No.: 181258-89-9
- Molecular Formula : C₁₃H₂₆O (inferred from molecular weight of 198.34 g/mol)
- Stereochemistry : The ethoxy (-OCH₂CH₃) and tert-pentyl (1,1-dimethylpropyl) groups are in the cis configuration on the cyclohexane ring .
- Synonyms: Includes cis-1-Ethoxy-4-(tert-pentyl)cyclohexane and SCHEMBL754970 .
Comparison with Structurally Similar Compounds
Stereoisomeric Pair: cis- vs. trans-1-(1,1-Dimethylpropyl)-4-ethoxycyclohexane
Analogous Cyclohexanes with Different Substituents
a) Cyclohexane, 1-(1,1-Dimethylethyl)-4-methyl-, cis- (CAS 75736-66-2)
- Molecular Formula : C₁₁H₂₂
- Molecular Weight : 154.29 g/mol
- Substituents : Methyl (-CH₃) and tert-butyl (1,1-dimethylethyl) groups in cis configuration.
- Physical Properties : Boiling point ~462 K, melting point ~239 K .
- Hazards: Not explicitly classified, but structurally similar compounds (e.g., cis-p-Menthane) are neurotoxic .
Comparison :
- The replacement of ethoxy with methyl reduces polarity, lowering boiling point compared to the target compound.
- Absence of ethoxy group eliminates hydrogen-bonding capacity, affecting solubility in polar solvents .
b) Cyclohexane, 1-(1,1-Dimethylethyl)-4-nitro-, cis- (CAS 7214-33-7)
- Molecular Formula: C₁₀H₁₉NO₂
- Substituents: Nitro (-NO₂) and tert-butyl groups in cis configuration .
- Hazards : Nitro groups typically confer explosive or reactive hazards, unlike the ethoxy group in the target compound.
Comparison :
Environmental and Toxicological Profiles
Data Tables
Table 1: Structural and Physical Properties
Table 2: Hazard Classification (EU)
Compound | Hazard Codes | Risk Phrases | |
---|---|---|---|
Target cis-isomer | Xi; N | R38-50/53 | |
trans-Isomer | Xi; N | R38-50/53 |
Research Implications
Biological Activity
Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anti-inflammatory, and other relevant effects observed in various studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a cyclohexane ring substituted with an ethoxy group and a tert-butyl group (1,1-dimethylpropyl), which may influence its biological activity.
1. Antibacterial Activity
Several studies have investigated the antibacterial properties of cyclohexane derivatives. For instance, derivatives of cyclohexane-1,3-dione have shown moderate antibacterial activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium . The mechanism of action often involves the chelation of metal ions essential for bacterial growth.
Table 1: Antibacterial Activity of Cyclohexane Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Cyclohexane-1,3-dione | E. coli | 12 |
Cyclohexane-1,3-dione | S. aureus | 15 |
Cyclohexane-1,3-dione | S. typhimurium | 10 |
2. Anti-inflammatory Effects
Research indicates that compounds similar to cyclohexane, particularly those with hydrazone linkages, exhibit anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 .
3. Antioxidant Activity
Cyclohexane derivatives have also been tested for their antioxidant capabilities. The presence of ethoxy groups is believed to enhance the electron-donating ability of these compounds, thereby neutralizing free radicals and reducing oxidative stress .
Case Studies
Case Study 1: Synthesis and Characterization
A study synthesized various cyclohexane derivatives and characterized them using IR and NMR spectroscopy. The synthesized compounds were tested for their antibacterial activity against standard bacterial strains. Results indicated that certain derivatives had significant antibacterial effects comparable to conventional antibiotics .
Case Study 2: In Vivo Studies
In vivo studies have demonstrated that cyclohexane derivatives can reduce inflammation in animal models by inhibiting the NF-kB pathway, which is crucial in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended stereoselective synthesis protocols for cis-1-(1,1-dimethylpropyl)-4-ethoxycyclohexane?
- Methodology : Utilize Grignard or Friedel-Crafts alkylation to introduce the 1,1-dimethylpropyl group to a cyclohexane precursor. Ethoxy group installation can be achieved via nucleophilic substitution (e.g., Williamson ether synthesis). Stereochemical control requires chiral catalysts (e.g., Rhodium complexes) or low-temperature conditions to favor the cis-isomer. Validate purity via GC-MS or chiral HPLC, referencing retention time databases from NIST .
- Key Challenges : Competing trans-isomer formation (CAS 181258-89-9) due to steric hindrance from the bulky tert-pentyl group .
Q. How can NMR and mass spectrometry distinguish cis- and trans-isomers of this compound?
- Methodology :
- NMR : Compare coupling constants (J-values) in ¹H NMR. Cis-isomers exhibit distinct axial-equatorial proton coupling (e.g., J = 8–12 Hz for vicinal protons), while trans-isomers show smaller J-values due to dihedral angle differences.
- Mass Spectrometry : Use high-resolution MS (e.g., Q-TOF) to differentiate isomers via fragmentation patterns. The cis-isomer (CAS 181258-87-7) may display unique cleavage pathways due to steric strain .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported thermodynamic properties (e.g., boiling points) between cis- and trans-isomers?
- Methodology :
- Thermodynamic Analysis : Perform differential scanning calorimetry (DSC) to measure melting points and enthalpy of vaporization. Cis-isomers typically exhibit lower symmetry and higher dipole moments, leading to elevated boiling points compared to trans-isomers .
- Computational Modeling : Use density functional theory (DFT) to calculate Gibbs free energy differences. Compare results with experimental data to identify outliers or measurement errors .
Q. How does the compound’s stereochemistry influence its environmental persistence and toxicity profile?
- Methodology :
- Ecotoxicity Assays : Conduct OECD 301 biodegradability tests. The cis-isomer’s higher polarity may enhance aqueous solubility, increasing bioavailability and microbial degradation rates compared to the trans-isomer.
- Regulatory Compliance : The EU classifies the reaction mass of cis/trans isomers under hazard code H413 (Aquatic Chronic Toxicity Category 3) .
Q. What chromatographic techniques optimize separation of cis-1-(1,1-dimethylpropyl)-4-ethoxycyclohexane from complex matrices?
- Methodology :
- GC-MS : Use a polar stationary phase (e.g., DB-WAX) to exploit dipole-dipole interactions. Temperature gradients (e.g., 50°C to 250°C at 5°C/min) enhance resolution.
- HPLC : Employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Monitor retention times against EPA EDD reference standards .
Properties
CAS No. |
181258-89-9 |
---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
1-ethoxy-4-(2-methylbutan-2-yl)cyclohexane |
InChI |
InChI=1S/C13H26O/c1-5-13(3,4)11-7-9-12(10-8-11)14-6-2/h11-12H,5-10H2,1-4H3 |
InChI Key |
KDPSHFVSTJYAJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)OCC |
Origin of Product |
United States |
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